molecular formula C17H24N2O6 B13144508 Boc-Gly-Tyr-Ome

Boc-Gly-Tyr-Ome

Cat. No.: B13144508
M. Wt: 352.4 g/mol
InChI Key: YYOAGLRIPLTAHV-ZDUSSCGKSA-N
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Description

Boc-Gly-Tyr-Ome, also known as N-tert-Butoxycarbonyl-glycyl-tyrosine methyl ester, is a synthetic peptide derivative. It is composed of three main components: Boc (tert-Butoxycarbonyl) as a protecting group, Gly (glycine) as the simplest amino acid, and Tyr (tyrosine) with a methyl ester group. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gly-Tyr-Ome typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the Boc group. This is followed by the coupling of Boc-Gly with tyrosine methyl ester using coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (dimethylformamide) .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the repetitive coupling and deprotection steps, ensuring high yield and purity. The use of environmentally friendly solvents and reagents is also being explored to minimize the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-Gly-Tyr-Ome undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: Gly-Tyr-Ome.

    Oxidation: Quinone derivatives of tyrosine.

    Substitution: Alkylated tyrosine derivatives.

Mechanism of Action

The mechanism of action of Boc-Gly-Tyr-Ome involves its ability to participate in peptide bond formation and self-assembly. The Boc group protects the amino terminus during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other carboxyl groups to form peptide bonds. The tyrosine residue can engage in hydrogen bonding and π-π interactions, contributing to the stability and functionality of the resulting peptides .

Comparison with Similar Compounds

Biological Activity

Boc-Gly-Tyr-OMe, a peptide derivative featuring a Boc (tert-butyloxycarbonyl) protecting group on glycine and a tyrosine residue with a methyl ester, has garnered attention for its biological activity in various research contexts. This article synthesizes findings from recent studies to provide a comprehensive overview of its biological properties, including antimicrobial, anthelmintic, and potential therapeutic applications.

Synthesis and Characterization

This compound is synthesized through standard peptide coupling techniques involving the protection and deprotection of amino acids. The synthesis typically entails:

  • Protection of Amino Acids : The glycine residue is protected with the Boc group to prevent unwanted reactions during synthesis.
  • Coupling Reaction : The protected glycine is coupled with tyrosine methyl ester using coupling agents like DCC (dicyclohexylcarbodiimide) under alkaline conditions.
  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) to yield the final product, this compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogenic microorganisms. In one study, peptide derivatives, including this compound, were tested against eight microbial strains. The results indicated that this compound exhibited moderate antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Microorganism Activity (Zone of Inhibition)
E. coli15 mm
P. aeruginosa12 mm
S. aureus10 mm

Anthelmintic Activity

The anthelmintic potential of this compound was also assessed in vitro against three earthworm species. The compound demonstrated effective paralysis and mortality rates, indicating its potential use in treating parasitic infections.

Earthworm Species Paralysis Rate (%) Mortality Rate (%)
Pheretima posthuma7050
Lumbricus terrestris8060
Eisenia fetida6545

The biological activity of this compound can be attributed to its structural properties that facilitate interaction with microbial membranes and enzymes. The presence of the tyrosine moiety plays a crucial role in enhancing hydrophobic interactions, which may lead to increased permeability of microbial cell walls .

Case Studies and Research Findings

  • Study on Peptide Derivatives : A comprehensive study on various peptide derivatives highlighted that those containing tyrosine exhibited enhanced biological activities compared to their non-tyrosine counterparts. Specifically, this compound showed improved efficacy in antimicrobial assays .
  • Functionalization Studies : Research focusing on the late-stage functionalization of tyrosine-containing peptides revealed that this compound could be modified to enhance its biological activity further. For instance, introducing additional functional groups could increase its potency against resistant strains of bacteria .
  • Therapeutic Potential : Preliminary investigations into the therapeutic applications of this compound suggest potential roles in drug formulation for treating infections caused by resistant pathogens due to its favorable bioactivity profile .

Properties

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoate

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)18-10-14(21)19-13(15(22)24-4)9-11-5-7-12(20)8-6-11/h5-8,13,20H,9-10H2,1-4H3,(H,18,23)(H,19,21)/t13-/m0/s1

InChI Key

YYOAGLRIPLTAHV-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Origin of Product

United States

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